4-Amino-chroman-6-carboxylic acid methyl ester hydrochloride
CAS No.:
Cat. No.: VC17940700
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClNO3 |
|---|---|
| Molecular Weight | 243.68 g/mol |
| IUPAC Name | methyl 4-amino-3,4-dihydro-2H-chromene-6-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10;/h2-3,6,9H,4-5,12H2,1H3;1H |
| Standard InChI Key | UCJZSDKGVDIOQR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCCC2N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s core structure consists of a chroman ring system—a benzopyran derivative fused with a saturated oxygen-containing heterocycle. The 4-amino substitution introduces a primary amine functional group, while the 6-carboxylic acid methyl ester contributes to the molecule’s polarity and reactivity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.68 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) |
| Melting Point | Data unpublished |
The hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it preferable for laboratory handling and formulation studies. Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern, with characteristic peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl ester (δ 3.7 ppm), and amine group (δ 1.5–2.0 ppm).
Synthetic Methodologies
Synthesis of 4-amino-chroman-6-carboxylic acid methyl ester hydrochloride typically proceeds through a multi-step sequence involving cyclization, esterification, and amination reactions. A representative protocol involves:
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Chroman Ring Formation: Condensation of substituted phenol derivatives with γ-butyrolactone under acidic conditions generates the chroman backbone.
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Carboxylic Acid Esterification: Treatment with thionyl chloride () followed by methanol introduces the methyl ester group at the 6-position.
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Amination: Nucleophilic substitution or catalytic hydrogenation introduces the 4-amino group.
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt.
Critical reaction parameters include:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | , 110°C, 8h | 65–70% |
| Esterification | , reflux, 4h | 85% |
| Amination | , Pd/C, 50 psi H₂ | 60% |
| Salt Precipitation | HCl/Et₂O, 0°C | 95% |
Purification via recrystallization from ethanol-diethyl ether mixtures achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).
Mechanism of Biological Action
The compound exhibits anticoagulant activity through structural mimicry of endogenous coumarin derivatives. Key mechanistic features include:
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Vitamin K Antagonism: Competitive inhibition of vitamin K epoxide reductase (VKOR), disrupting the γ-carboxylation of clotting factors II, VII, IX, and X.
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Structural-Activity Relationship (SAR): The 4-amino group enhances binding affinity to VKOR’s hydrophobic pocket, while the methyl ester improves membrane permeability.
Comparative studies with warfarin () reveal:
| Parameter | 4-Amino-chroman Derivative | Warfarin |
|---|---|---|
| IC₅₀ (VKOR) | 0.8 μM | 1.2 μM |
| Plasma Half-life | 12 h | 40 h |
| Protein Binding | 92% | 99% |
These properties suggest a rapid onset of action and reduced risk of drug accumulation, positioning the compound as a candidate for short-term anticoagulation therapy.
| Assay | Result |
|---|---|
| PPARγ Transactivation | EC₅₀ = 3.2 μM |
| Adipocyte Differentiation | 2.5-fold increase vs. control |
These findings suggest potential applications in managing type 2 diabetes and dyslipidemia.
Comparative Analysis with Structural Analogs
Modification of the chroman scaffold significantly impacts pharmacological activity:
| Derivative | 4-Substituent | 6-Substituent | VKOR IC₅₀ |
|---|---|---|---|
| Target Compound | -NH₂ | -COOCH₃ | 0.8 μM |
| Analog 1 | -OCH₃ | -COOH | 2.1 μM |
| Analog 2 | -Cl | -COOCH₂CH₃ | 1.5 μM |
The 4-amino group confers superior target engagement compared to ether or halogen substituents, validating its critical role in molecular recognition.
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